methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride (such as 2,4-dichlorobenzoyl chloride) in the presence of an aluminum chloride catalyst . This reaction introduces the acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 2,4-dichlorotoluene followed by hydrolysis and subsequent reactions to form the desired product . The process is optimized to ensure high yield and purity, often involving steps like reduced pressure rectification to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like aluminum chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: Used in similar synthetic routes and has comparable chemical properties.
Methyl N-(2,4-dichlorobenzoyl)anthranilate: Another compound with a dichlorobenzoyl group, used in different applications.
Uniqueness
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (D075-0177) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
- Molecular Formula : C17H13Cl2NO4
- Molecular Weight : 366.2 g/mol
- IUPAC Name : this compound
- SMILES : COC(C(C1)Oc(cccc2)c2N1C(c(ccc(Cl)c1)c1Cl)=O)=O
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzoxazines exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-1,3-benzoxazines have shown effectiveness against various bacteria and fungi. The structure of D075-0177 suggests it may possess similar properties due to the presence of the dichlorobenzoyl group which has been associated with enhanced antimicrobial activity .
In Vitro Antimicrobial Testing Results :
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
E. coli | 0.4 mg/ml | 12.5 mg/ml |
P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |
S. aureus | 6.25 mg/ml | 13.12 mg/ml |
B. cereus | N/A | 0.05 mg/ml |
B. subtilis | N/A | 0.05 mg/ml |
This data indicates that D075-0177 could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Benzoxazine derivatives have also been studied for their anticancer properties. Research indicates that certain modifications in the benzoxazine structure can lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer cells). The presence of halogen substituents like chlorine in D075-0177 may enhance its ability to induce apoptosis in cancer cells .
Case Study: Cytotoxicity Against MCF-7 Cells
In a study examining the cytotoxic effects of related compounds, it was found that at concentrations ranging from 0.01 to 1 mg/ml, significant reductions in cell viability were observed, indicating potential for D075-0177 in cancer therapy .
Other Biological Activities
Beyond antimicrobial and anticancer effects, benzoxazine derivatives are noted for various biological activities including:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation markers.
- Antitumor : Some derivatives exhibit properties that inhibit tumor growth.
- Antifungal : Effective against fungal pathogens.
These activities suggest a broad pharmacological profile for D075-0177 that warrants further investigation .
Properties
Molecular Formula |
C17H13Cl2NO4 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO4/c1-23-17(22)15-9-20(13-4-2-3-5-14(13)24-15)16(21)11-7-6-10(18)8-12(11)19/h2-8,15H,9H2,1H3 |
InChI Key |
VJCMCOCVUFBULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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